molecular formula C12H23ClN4O B6675012 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride

Cat. No.: B6675012
M. Wt: 274.79 g/mol
InChI Key: RESUWIHGXGXRRA-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azepane ring further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O.ClH/c1-3-12-14-11(15-17-12)9-16(2)10-5-4-7-13-8-6-10;/h10,13H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESUWIHGXGXRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN(C)C2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylazepan-4-amine;hydrochloride is unique due to the presence of both the 1,2,4-oxadiazole and azepane rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

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